

Azeotropic Properties of Propanol-Water Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propanol*

Cat. No.: *B129219*

[Get Quote](#)

This technical guide provides a comprehensive overview of the azeotropic behavior of **1-propanol** and **2-propanol** with water. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the vapor-liquid equilibrium (VLE) and separation challenges associated with these common solvent mixtures. This document summarizes key quantitative data, outlines experimental protocols for azeotrope determination, and visually represents the underlying principles through detailed diagrams.

Introduction to Propanol-Water Azeotropes

Propanol, in both its isomeric forms (**1-propanol** and **2-propanol**), forms a minimum-boiling azeotrope with water. This phenomenon occurs when a mixture of two or more liquids boils at a constant temperature and has a vapor composition identical to the liquid composition. At the azeotropic point, the components cannot be separated by simple distillation.^[1] This property is of significant importance in industrial processes, particularly in solvent recovery and purification within the pharmaceutical and chemical industries.^{[2][3]}

Both **1-propanol** and **2-propanol** form positive azeotropes with water, meaning the boiling point of the azeotrope is lower than the boiling points of either of the individual components.^{[1][4]}

Quantitative Azeotropic Data

The composition and boiling point of **propanol**-water azeotropes are dependent on pressure. The following tables summarize the azeotropic data for **1-propanol**/water and **2-**

propanol/water systems at various pressures.

1-Propanol and Water Azeotrope

Pressure (kPa)	Temperature (°C)	1-Propanol (mass %)	Water (mass %)	1-Propanol (mole fraction)
101.3	87.7	71.7	28.3	0.43
101.3	88.0	72.0	28.0	Not Specified
Not Specified	87.0	Not Specified	28.0	Not Specified

Note: Boiling point of pure **1-propanol** is 97-98°C and water is 100°C at 101.3 kPa.[\[1\]](#)[\[5\]](#)

2-Propanol and Water Azeotrope

Pressure (kPa)	Temperature (°C)	2-Propanol (mass %)	Water (mass %)	2-Propanol (mole fraction)
101.3	80.3	87.8	12.2	0.672
101.3	80.3	Not Specified	12.6	Not Specified
100	Not Specified	Not Specified	Not Specified	0.685
60	Not Specified	Not Specified	Not Specified	0.695
30	Not Specified	Not Specified	Not Specified	0.710
25.3	Not Specified	Not Specified	Not Specified	0.3295
50.7	Not Specified	Not Specified	Not Specified	0.3250

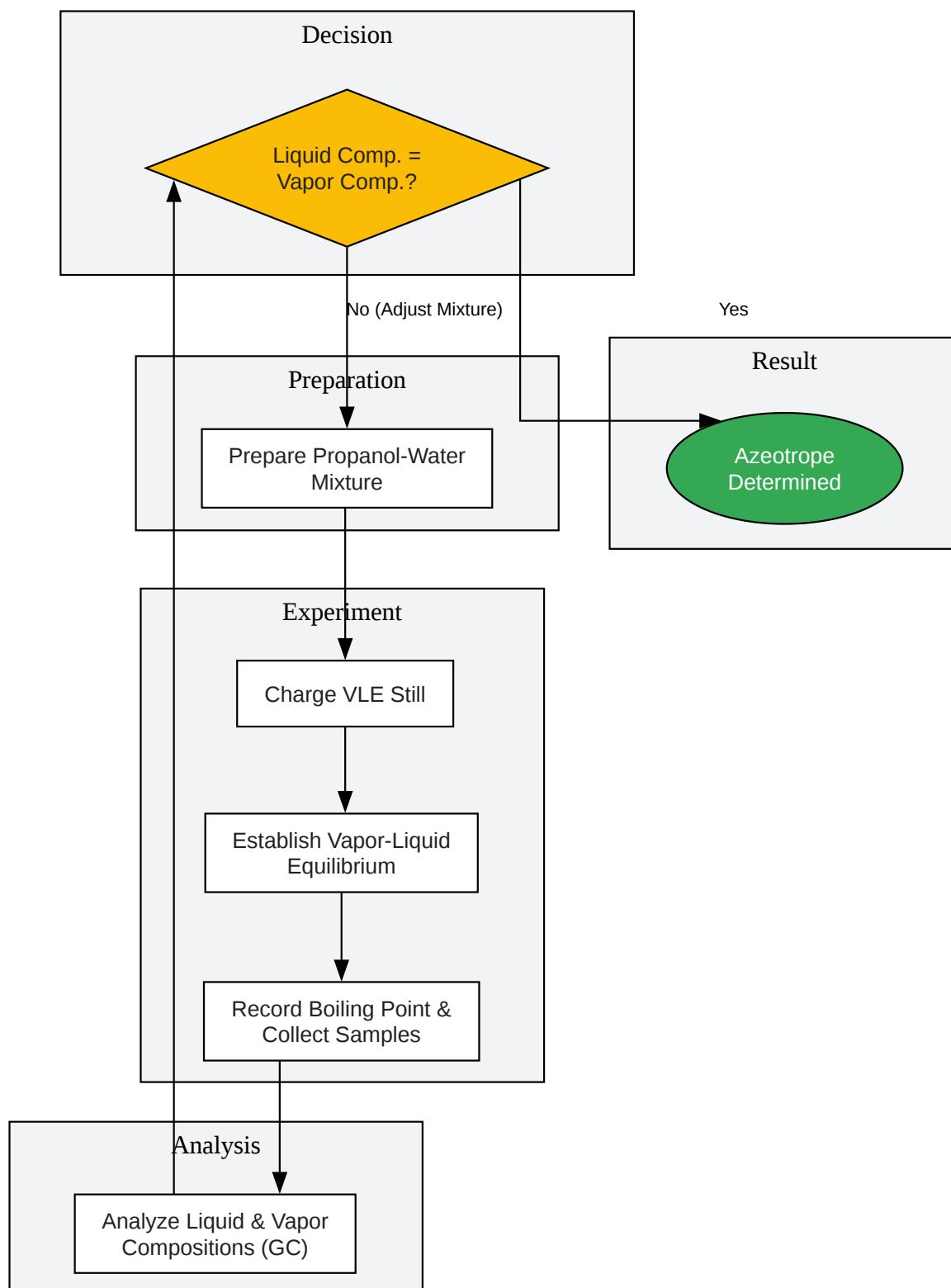
Note: Boiling point of pure **2-propanol** is 82.3°C and water is 100°C at 101.3 kPa.[\[6\]](#)

Experimental Determination of Azeotropic Properties

The determination of azeotropic composition and boiling point is crucial for designing separation processes. A common and accurate method involves the use of a vapor-liquid equilibrium (VLE) still, also known as an ebulliometer.

Experimental Protocol: Determination of Azeotropic Point using a VLE Still

Objective: To determine the boiling point and composition of the **propanol**-water azeotrope at a given pressure.


Apparatus:

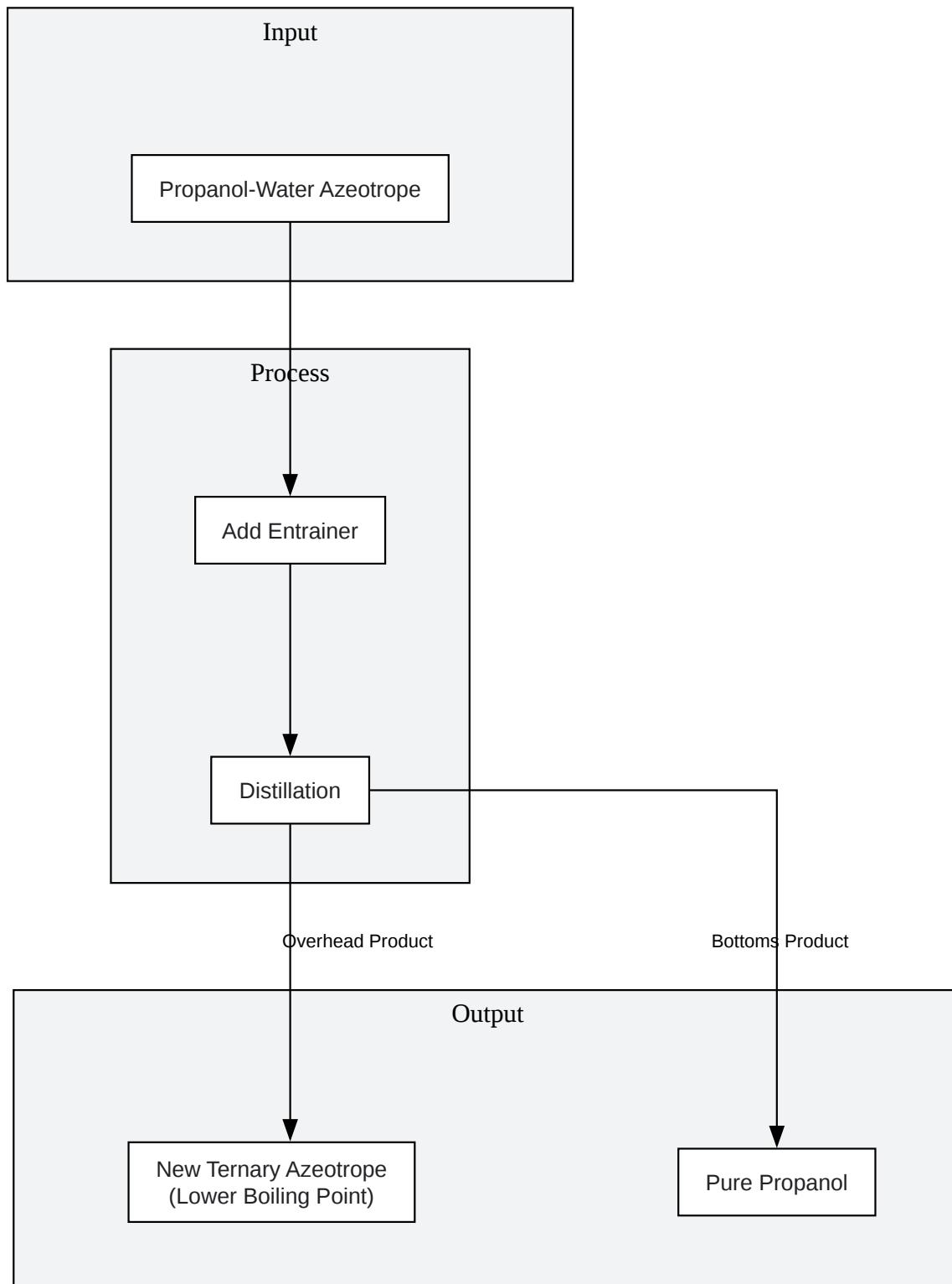
- Vapor-liquid equilibrium still (e.g., Othmer-type recirculation still)
- Heating mantle with a temperature controller
- Condenser with a chilled water supply
- Calibrated thermometer or temperature probe (accuracy $\pm 0.1^\circ\text{C}$)
- Pressure control system (manometer and vacuum pump/pressure source)
- Sample collection vials
- Analytical instrument for composition analysis (e.g., gas chromatograph (GC) or refractometer)

Procedure:

- Preparation: A **propanol**-water mixture of a known composition, estimated to be near the azeotropic point, is prepared.
- Charging the Still: The VLE still is charged with the prepared mixture.
- System Equilibration: The system pressure is set to the desired value. The heating mantle is turned on, and the mixture is brought to a boil. The system is allowed to reflux for a sufficient time (e.g., 1-2 hours) to ensure that vapor-liquid equilibrium is established. This is indicated by a constant temperature reading.
- Data Collection: Once the boiling point stabilizes, the temperature is recorded. Simultaneously, samples of the boiling liquid and the condensed vapor are carefully collected.

- **Composition Analysis:** The composition of both the liquid and vapor samples is determined using a calibrated analytical method such as gas chromatography.
- **Azeotrope Confirmation:** The compositions of the liquid and vapor phases are compared. If the compositions are identical, the mixture is at its azeotropic point for the given pressure. The recorded temperature is the azeotropic boiling point.
- **Iterative Refinement:** If the compositions are not identical, the process is repeated with a new mixture composition adjusted based on the previous results until the liquid and vapor compositions converge.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for azeotrope determination.


Separation of Propanol-Water Azeotropes

Due to the formation of azeotropes, simple distillation is ineffective for separating **propanol** and water completely.^[6] Advanced separation techniques are required to overcome the azeotropic barrier.

Azeotropic and Extractive Distillation

One common method is azeotropic distillation, which involves adding a third component, known as an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one or both of the original components, which can then be separated.^{[4][6]} For instance, cyclohexane can be used as an entrainer for the **n-propanol**/water system.^[7]

In extractive distillation, a high-boiling solvent is introduced into the distillation column. This solvent alters the relative volatility of the original components, breaking the azeotrope and allowing for their separation.^[6]

[Click to download full resolution via product page](#)

Figure 2: Principle of azeotropic distillation for **propanol**-water separation.

Conclusion

The azeotropic behavior of **propanol**-water mixtures presents a significant challenge in industrial separations. A thorough understanding of the azeotropic composition and boiling point, which vary with pressure, is essential for the development and optimization of effective purification processes. While simple distillation is not a viable separation method, techniques such as azeotropic and extractive distillation provide effective means to overcome the limitations imposed by the azeotrope. The data and methodologies presented in this guide serve as a valuable resource for professionals working with these solvent systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsup.net [labsup.net]
- 2. researchgate.net [researchgate.net]
- 3. Separating 2-Propanol and Water: A Comparative Study of Extractive Distillation, Salting-Out, and Extraction - ProQuest [proquest.com]
- 4. Azeotrope - Wikipedia [en.wikipedia.org]
- 5. 1-Propanol - Wikipedia [en.wikipedia.org]
- 6. US5085739A - Separation of the propyl alcohols from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Azeotropic Properties of Propanol-Water Systems: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b129219#azeotropic-properties-of-propanol-with-water\]](https://www.benchchem.com/product/b129219#azeotropic-properties-of-propanol-with-water)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com